molecular formula C11H15F2N B13297285 N-(2,2-dimethylpropyl)-3,4-difluoroaniline

N-(2,2-dimethylpropyl)-3,4-difluoroaniline

Cat. No.: B13297285
M. Wt: 199.24 g/mol
InChI Key: RCBANMQMPJSCEP-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-3,4-difluoroaniline: is an organic compound characterized by the presence of a difluoroaniline group attached to a 2,2-dimethylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with 2,2-dimethylpropyl halide under basic conditions. Commonly used bases include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropyl)-3,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3,4-difluoroaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N-(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine

Comparison: N-(2,2-dimethylpropyl)-3,4-difluoroaniline is unique due to the presence of the difluoroaniline group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The difluoroaniline group can participate in specific reactions, such as electrophilic aromatic substitution, that may not be as readily accessible in other compounds.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3,4-difluoroaniline

InChI

InChI=1S/C11H15F2N/c1-11(2,3)7-14-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3

InChI Key

RCBANMQMPJSCEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC(=C(C=C1)F)F

Origin of Product

United States

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